N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a 4-hydroxyphenyl group and a 2-(methylsulfonyl)benzamide substituent. The compound’s structure combines electron-withdrawing (methylsulfonyl) and electron-donating (hydroxyl) groups, which influence its physicochemical and spectral properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c1-29(26,27)19-9-5-2-6-14(19)20(25)22-13-10-11-17(24)15(12-13)21-23-16-7-3-4-8-18(16)28-21/h2-12,24H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTASNFSUNKKKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Production of reduced phenyl or benzothiazole derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent and an inhibitor of certain enzymes involved in disease processes. Its ability to modulate biological pathways makes it a valuable tool in the development of new treatments.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs vary in substituent type, position, and heterocyclic components. Key comparisons include:
Table 1: Substituent Impact on Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
Hydroxyl Group Influence: The 4-hydroxyphenyl group may increase melting points via hydrogen bonding (cf. ’s triazole-linked analogs with hydroxyl groups, melting at 239–240°C ).
Key Observations:
Spectral Shifts: The target’s hydroxyl group will downfield-shift adjacent aromatic protons (cf. ’s BTHPA ), while methylsulfonyl’s electron-withdrawing effect deshields nearby protons.
Synthetic Complexity: Compounds with sulfonamide/sulfonyl groups (e.g., ) require multi-step synthesis, whereas simpler benzamide derivatives ( ) are synthesized via direct amidation.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Benzo[d]thiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Hydroxyphenyl group : Enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.
- Methylsulfonyl group : May contribute to the compound's solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 410.48 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The benzo[d]thiazole moiety is known to inhibit enzyme activity, while the hydroxyphenyl group enhances binding affinity through hydrogen bonding interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant anti-tumor effects by promoting apoptosis and inducing cell cycle arrest in cancer cells such as A431 and A549 .
- A specific case study highlighted that a related benzothiazole compound exhibited IC50 values lower than standard anticancer drugs like doxorubicin against multiple cancer cell lines, indicating strong potential for further development .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparative analysis with other benzothiazole derivatives was conducted:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound B7 | Benzothiazole core + nitro group | Anticancer (A431, A549) | 1 - 4 |
| Doxorubicin | Anthracycline structure | Anticancer (various) | <1 |
| N-(3-Hydroxyphenyl) Benzamide | Hydroxyphenyl + amide linkage | Anticancer (breast cancer) | Variable |
Q & A
Q. What are the key synthetic routes for preparing N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step coupling reactions. For example, benzothiazole intermediates are first prepared by reacting 2-aminobenzothiazole with substituted benzoyl chlorides in tetrahydrofuran (THF) under microwave irradiation . Subsequent functionalization with methylsulfonyl groups involves sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine. Yield optimization requires careful control of stoichiometry (e.g., 1:1.1 molar ratio of amine to acyl chloride), reaction temperature (60–80°C), and purification via flash chromatography (e.g., ethyl acetate/hexane, 7:1) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Essential techniques include:
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methylsulfonyl protons (δ 3.2–3.5 ppm). The benzo[d]thiazole moiety shows distinct coupling patterns (e.g., J = 8–10 Hz for adjacent aromatic protons) .
- HRMS (ESI) : Confirm molecular weight with an error margin <5 ppm. For example, the parent ion [M+H]+ for C21H17N2O3S2 is expected at m/z 433.0732 .
- IR Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and hydroxyl groups (broad peak ~3450 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
Initial screens should focus on enzymatic or receptor-binding assays. For instance, fluorogenic assays using alkaline phosphatase (ALP) can quantify activity, as the compound’s benzamide derivative acts as a fluorophore upon dephosphorylation . Anti-inflammatory properties are assessed via cyclooxygenase (COX) inhibition assays, with IC50 values compared to standard inhibitors like indomethacin .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies of methylsulfonyl-substituted benzothiazole derivatives?
Discrepancies in SAR (e.g., variable potency against bacterial targets) may arise from crystallographic packing effects or solvent polarity. Use computational tools (e.g., molecular docking with AutoDock Vina) to model interactions with enzymes like acps-pptase. Validate hypotheses via site-directed mutagenesis of key residues (e.g., Arg234 in bacterial kinases) .
Q. What experimental strategies are effective for analyzing metabolic stability in pharmacokinetic studies?
- Microsomal Incubation : Use liver microsomes (human or murine) with NADPH cofactors to measure half-life (t1/2).
- LC-MS/MS Quantification : Monitor degradation products like hydroxylated metabolites (e.g., m/z 449.0687 for [M+H]+ of hydroxylated derivative) .
- CYP450 Inhibition Assays : Screen against isoforms CYP3A4 and CYP2D6 to identify metabolic liabilities .
Q. How can researchers design fluorogenic probes based on this compound for real-time enzymatic detection?
Modify the 4-hydroxyphenyl group with a phosphate ester (e.g., dihydrogen phosphate). ALP-mediated dephosphorylation releases the fluorescent benzamide core (λex = 360 nm, λem = 450 nm). Optimize substrate specificity by introducing electron-withdrawing groups (e.g., nitro) to enhance fluorescence quantum yield .
Q. What methodologies address low solubility in aqueous buffers during in vitro assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug Derivatization : Convert the hydroxyl group to a phosphate or glycoside to improve hydrophilicity.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
Data Analysis and Optimization
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Contradictions may stem from differential expression of drug transporters (e.g., P-gp) or metabolic enzymes. Perform RNA-seq on resistant cell lines to identify upregulated genes (e.g., ABCB1). Validate using inhibitors like verapamil (P-gp blocker) .
Q. What statistical approaches are robust for SAR dataset validation?
Q. How can reaction scalability challenges be mitigated in multi-gram syntheses?
Optimize microwave-assisted reactions for batch scaling (e.g., 10–50 g) by adjusting power (300–600 W) and solvent volume (5–10 mL/g). Replace chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
